molecular formula C25H40O8 B2996127 5alpha-Androstane-3beta,17beta-diol 17-glucuronide CAS No. 65144-53-8

5alpha-Androstane-3beta,17beta-diol 17-glucuronide

Cat. No.: B2996127
CAS No.: 65144-53-8
M. Wt: 468.587
InChI Key: ZJYZOWMDMWQJIV-JKNXCXBISA-N
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Description

5α-Androstane-3β,17β-diol 17-glucuronide (3β-diol-17G) is a steroid glucuronide conjugate derived from the androgen metabolite 5α-dihydrotestosterone (DHT). Its chemical structure (C₂₅H₄₀O₈) includes a glucuronic acid moiety conjugated at the C-17 hydroxyl group, with hydroxyl groups at the 3β and 17β positions and a 5α-steroid backbone . This metabolite is pharmacologically significant due to its interaction with estrogen receptor beta (ERβ), where it exhibits estrogenic activity and modulates pathways in prostate cancer progression, inflammation, and stress responses .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZOWMDMWQJIV-JKNXCXBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide typically involves the enzymatic glucuronidation of 5alpha-Androstane-3beta,17beta-diol. This process is catalyzed by the enzyme glucuronyl transferase, which facilitates the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group at the 17th position of the steroid .

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant glucuronyl transferase enzymes in bioreactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstane-3beta,17beta-diol 17-glucuronide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the glucuronide moiety.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce deglucuronidated forms .

Scientific Research Applications

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a steroid glucosiduronic acid derived from 5alpha-androstane-3beta,17beta-diol, with a glucuronic acid residue at the 17 position . This compound has applications in biomedical research and clinical settings, particularly in endocrinology, and can serve as a biomarker for androgen exposure.

Biomedical Research and Clinical Applications

5alpha-Androstane-3beta,17beta-diol 17-glucuronide's applications span various areas:

  • Endocrinology It is used in endocrinology as a biomarker of androgen exposure. Its levels may indicate exposure to androgens, including testosterone.
  • Hormonal Therapies and Endocrine Disorders Due to its dual action as both an androgen and an estrogen, it is useful in research into hormonal therapies and endocrine disorders.
  • Analysis of serum androgen glucuronides In studies of prostate cancer, serum levels of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide were not quantified because of technical difficulties with co-elution during analysis .

Synthesis and Metabolism

The synthesis of 5alpha-Androstane-3beta,17beta-diol typically starts from cholesterol or other steroid precursors, involving hydroxylation and glucuronidation to achieve the desired structure. Glucuronidation at the 17 position, forming 5alpha-androstane-3beta,17beta-diol 17-glucuronide, is facilitated by UDP-glucuronosyltransferases.

Mechanism of Action

The mechanism of action of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide involves its interaction with androgen receptors and estrogen receptor beta. It does not bind to androgen receptors directly but can be converted back to dihydrotestosterone, which then exerts androgenic effects. Additionally, it can modulate estrogen receptor beta signaling pathways, influencing gene transcription and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The structural nuances of androgen metabolites, including hydroxyl group positions, glucuronidation sites, and stereochemistry (5α vs. 5β), significantly influence their biological activities. Below is a detailed comparison of 3β-diol-17G with key analogs:

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Androgen Metabolites
Compound Name Hydroxyl Groups Glucuronide Position Stereochemistry Key Biological Activity Receptor Interaction Metabolic Significance
5α-Androstane-3β,17β-diol 17-glucuronide 3β, 17β C-17 ERβ activation, inhibits prostate cancer migration ERβ Synthesized from DHT; linked to ERβ-mediated anti-proliferative effects
5α-Androstane-3α,17β-diol 17-glucuronide 3α, 17β C-17 Sex-associated metabolite (higher in males) Not well characterized Associated with aging-related metabolic changes
5β-Androstane-3α,17β-diol 17-glucuronide 3α, 17β C-17 Precursor to 5β-androsterone Minimal AR/ER binding Formed via 5β-reductase; implicated in alternative DHT metabolism
5-Androstene-3β,17β-diol 3β, 17β None Δ⁵ (unsaturated) Weak ERβ agonist ERα/ERβ Intermediate in testosterone metabolism; lower binding affinity than 3β-diol-17G

Key Comparative Insights

Glucuronidation Site :

  • 3β-diol-17G is glucuronidated at C-17, distinguishing it from analogs like androsterone-3-glucuronide (glucuronidation at C-3) . C-17 glucuronidation reduces androgenic activity and enhances renal excretion, while C-3 glucuronidation may retain partial AR affinity .

Stereochemistry (5α vs. 5β): The 5α configuration (as in 3β-diol-17G) is associated with canonical androgen signaling, whereas 5β isomers (e.g., 5β-androstane-3α,17β-diol) are products of alternative pathways linked to liver metabolism and detoxification .

Hydroxyl Group Position (3α vs. 3β): The 3β-hydroxyl group in 3β-diol-17G is critical for ERβ binding.

Receptor Specificity :

  • 3β-diol-17G’s activation of ERβ suppresses prostate cancer cell migration and inflammation , whereas 5-Androstene-3β,17β-diol binds both ERα and ERβ with lower affinity, demonstrating tissue-specific estrogenic effects .

Research Findings and Clinical Implications

Prostate Cancer Modulation

3β-diol-17G inhibits prostate cancer progression via ERβ-mediated pathways, contrasting with 5α-androstane-3α,17β-diol (3α-diol), which is metabolized to DHT and promotes tumor growth . This highlights the divergent roles of 3α vs. 3β hydroxylation in cancer biology.

Genetic and Metabolic Variability

This genetic variability may explain ethnic differences in androgen metabolite concentrations and disease risk .

Biological Activity

5alpha-Androstane-3beta,17beta-diol 17-glucuronide (3β-Diol G) is a significant metabolite of dihydrotestosterone (DHT), a potent androgen hormone. This compound is classified as a glucuronide conjugate, formed through the enzymatic attachment of glucuronic acid to 5alpha-Androstane-3beta,17beta-diol. It plays a critical role in androgen metabolism and exhibits various biological activities, particularly in relation to androgen and estrogen receptor interactions.

3β-Diol G acts primarily as an agonist of estrogen receptor beta (ERβ) . This interaction has been shown to influence several physiological processes, including the modulation of oxytocin signaling in the hypothalamus, which can affect reproductive behaviors and stress responses.

Target Pathways

The biological activity of 3β-Diol G is mediated through its binding to ERβ, leading to:

  • Regulation of Gonadotropin Secretion : Influences the release of hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
  • Cellular Effects : Alters gene expression profiles in target tissues, impacting cellular proliferation and differentiation .

The compound exhibits several biochemical characteristics:

  • Solubility : The glucuronide conjugation enhances water solubility, facilitating renal excretion.
  • Stability : The compound is stable under physiological conditions but can undergo enzymatic hydrolysis back to its parent steroid.

Research Findings and Case Studies

Recent studies have highlighted the importance of 3β-Diol G in various biological contexts:

  • Prostate Cancer : Research indicates that 3β-Diol G may serve as a biomarker for DHT activity in prostate tissues. Elevated levels are associated with increased androgen receptor signaling, which can contribute to prostate cancer progression .
  • Hormonal Regulation : In clinical studies, the concentration of 3β-Diol G in serum has been correlated with androgenic activity in men, suggesting its potential use as a diagnostic marker for conditions related to androgen excess or deficiency .
  • Estrogenic Activity : The compound has been shown to enhance estrogen receptor activity in specific tissues, indicating a dual role in both androgenic and estrogenic signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of 3β-Diol G can be compared with other metabolites of DHT:

CompoundBiological ActivityUnique Features
5alpha-Androstane-3alpha,17beta-diol Potent androgenic effects; less estrogenic activityLacks glucuronide conjugation
Androstanediol General androgenic effectsVaries based on hydroxyl group positioning
5alpha-Androstane-3beta,17beta-diol Moderate androgenic effectsPrecursor to 3β-Diol G

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 5α-androstane-3β,17β-diol 17-glucuronide, and how are reaction conditions optimized?

  • Methodology : The synthesis often starts from precursors like 11β-hydroxytestosterone. Key steps include introducing unsaturation at C-9(11) and optimizing glucuronidation via the Koenigs-Knorr reaction. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) are critical for yield and purity. For example, tritiated derivatives require controlled isotopic incorporation to maintain structural integrity .
  • Analytical Validation : Post-synthesis, techniques like NMR and GC-MS confirm structural accuracy and isotopic labeling .

Q. Which analytical techniques are most reliable for quantifying 5α-androstane-3β,17β-diol 17-glucuronide in biological samples?

  • ELISA : Widely used for high-throughput plasma or urinary assays. Commercial kits require validation against internal standards to ensure specificity, as cross-reactivity with similar metabolites (e.g., 3α-diol-17G) can occur .
  • Chromatography : GC-MS and LC-MS offer higher specificity. Derivatization (e.g., trimethylsilylation) enhances volatility for GC-MS, while LC-MS/MS avoids derivatization and achieves lower detection limits .

Q. How does the biosynthesis of 5α-androstane-3β,17β-diol 17-glucuronide relate to androgen metabolism pathways?

  • Pathway : It is primarily a DHT metabolite formed via 5α-reductase activity in peripheral tissues (e.g., skin, prostate). A minor fraction derives from adrenal precursors like DHEA-S through sequential reduction and glucuronidation .
  • Regulation : Tissue-specific expression of UDP-glucuronosyltransferases (UGTs) determines conjugation efficiency, impacting circulating levels .

Advanced Research Questions

Q. How do genetic polymorphisms in SRD5A2 influence circulating levels of 5α-androstane-3β,17β-diol 17-glucuronide?

  • Genetic Associations : The SRD5A2 V89L variant (rs523349) correlates with 3α-diol-17G levels, while rs12470143 is linked to 3α-diol-3G. Haplotype analysis (e.g., A-C-G) reveals cumulative effects on metabolite concentrations, suggesting epistatic interactions or linkage disequilibrium with ungenotyped SNPs .
  • Methodological Note : Use melting-temperature-shift allele-specific PCR for SNP genotyping, paired with LC-MS for metabolite quantification to minimize batch effects .

Q. What are the challenges in distinguishing 3-glucuronide vs. 17-glucuronide isomers of androstanediol in mass spectrometry?

  • Fragmentation Patterns : Electron ionization (EI) GC-MS of methylated/trimethylsilylated derivatives generates distinct fragment ions. For example, 17-glucuronides show prominent m/z 217 (steroid backbone), while 3-glucuronides exhibit m/z 145 (glucuronic acid moiety). Deuterated internal standards (e.g., d5-3α-diol-3G) aid in resolving co-eluting peaks .
  • Advanced Workflow : Combine high-resolution MS (HRMS) with collision-induced dissociation (CID) to differentiate isomers via unique neutral losses (e.g., 176 Da for glucuronide cleavage) .

Q. How does tissue-specific metabolism affect the clinical interpretation of 5α-androstane-3β,17β-diol 17-glucuronide levels?

  • Peripheral vs. Hepatic Sources : Skin and prostate contribute >70% of circulating 3α-diol-17G, making it a marker of peripheral androgen action. In contrast, hepatic glucuronidation of adrenal androgens (e.g., DHEA-S) complicates its use as a pure DHT marker.
  • Clinical Design : Stratify cohorts by comorbidities (e.g., hepatic dysfunction) and use regression models to adjust for confounding factors like age and sex .

Methodological Best Practices

  • Sample Preparation : For urinary assays, hydrolyze conjugates with β-glucuronidase (specificity >95%) to quantify free steroids, but validate against non-enzymatic hydrolysis artifacts .
  • Quality Control : Include pooled plasma samples in each ELISA/GC-MS batch to monitor inter-assay variability. Report coefficients of variation (CV) <15% for precision .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstane-3beta,17beta-diol 17-glucuronide
Reactant of Route 2
5alpha-Androstane-3beta,17beta-diol 17-glucuronide

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